molecular formula C12H14ClN3O B8594795 5-Chloro-7-methyl-2-(1-piperazinyl)benzoxazole

5-Chloro-7-methyl-2-(1-piperazinyl)benzoxazole

Cat. No. B8594795
M. Wt: 251.71 g/mol
InChI Key: MZUBRHZGTLTPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-methyl-2-(1-piperazinyl)benzoxazole is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-7-methyl-2-(1-piperazinyl)benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7-methyl-2-(1-piperazinyl)benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

5-chloro-7-methyl-2-piperazin-1-yl-1,3-benzoxazole

InChI

InChI=1S/C12H14ClN3O/c1-8-6-9(13)7-10-11(8)17-12(15-10)16-4-2-14-3-5-16/h6-7,14H,2-5H2,1H3

InChI Key

MZUBRHZGTLTPRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)N3CCNCC3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperazine (4.3 g, 0.05 mol) was added to a suspension of 5-chloro-2-mercapto-7-methylbenzoxazole (5.0 g, 0.25 mol) in toluene (100 mL) with stirring. The reaction mixture was stirred for 7 hours under reflux, then cooled, and the mixture was added to a mixture of ethyl acetate (45 mL) and water (80 mL). The mixture was adjusted to pH 7.5 by gradually adding 5 N hydrochloric acid. The separated organic layer was washed with water (80 mL), added with water (80 mL) again, and adjusted to pH 1–1.5 with 5 N hydrochloric acid. The organic layer was removed by phase separation. The remaining aqueous layer was added with ethyl acetate, adjusted to pH 8.0 with 5 N aqueous sodium hydroxide, and then extracted. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain the title compound (4.3 g). This compound may be converted into 5-chloro-7-methyl-2-(1-piperazinyl) benzoxazole hydrochloride by treatment with 4 N hydrochloric acid/ethyl acetate in ethyl acetate.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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